

Benchmarking Ceralasertib's potency against a known ATR inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	Ceralasertib
Cat. No.:	B560106
Get Quote	

Ceralasertib's Potency in ATR Inhibition: A Comparative Analysis

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Ceralasertib**'s potency against another well-characterized ATR inhibitor, Berzosertib, supported by experimental data and detailed methodologies.

Ceralasertib (AZD6738) is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the cellular DNA damage response (DDR). [1][2][3] ATR is activated by replication stress, leading to the phosphorylation of multiple substrates, including checkpoint kinase 1 (CHK1), to regulate cell cycle progression, stabilize replication forks, and promote DNA repair.[4][5] By inhibiting ATR, **Ceralasertib** disrupts the cancer cell's ability to repair DNA damage, leading to an accumulation of genomic instability and subsequent cell death, particularly in tumors with existing DNA repair deficiencies.[6][7]

This guide benchmarks the potency of **Ceralasertib** against Berzosertib (M6620, VX-970), another widely studied ATR inhibitor, to provide a clear perspective on their relative efficacy.[8][9]

Comparative Potency: Ceralasertib vs. Berzosertib

The following table summarizes the half-maximal inhibitory concentration (IC50) values for **Ceralasertib** and Berzosertib against the primary target, ATR kinase, and other related

kinases. Lower IC50 values are indicative of higher potency.

Kinase	Ceralasertib (AZD6738) IC50 (nM)	Berzosertib (M6620/VX-970) IC50 (nM)
ATR	1[10][11][12][13]	19[14][15][16]
ATM	>5000[14]	2600[14]
DNA-PK	>5000[14]	18100[14]
mTOR	5700 (GI50)[14][17]	>1000[14]
PI3K γ	>5000[14]	220[14]

Note: IC50 values can vary depending on the specific assay conditions.

The data clearly indicates that **Ceralasertib** is a highly potent ATR inhibitor with an IC50 of 1 nM in biochemical assays.[10][11][12][13] In cellular assays measuring ATR-dependent CHK1 phosphorylation, **Ceralasertib** demonstrates an IC50 of 74 nM.[18] Comparatively, Berzosertib exhibits a potent but lower biochemical IC50 for ATR at 19 nM.[14][15][16]

Crucially, **Ceralasertib** demonstrates exceptional selectivity for ATR. It shows minimal activity against other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as ATM and DNA-PK, with IC50 values exceeding 5000 nM.[14] This high selectivity is a critical attribute for a therapeutic agent, as it minimizes the potential for off-target effects.

Experimental Protocols

The determination of inhibitor potency is reliant on robust and reproducible experimental methodologies. Below are outlines of standard protocols used to generate the comparative data.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

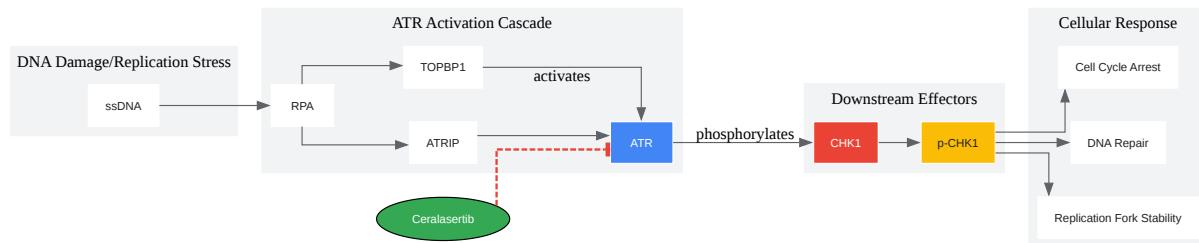
General Procedure:

- Reagents: Purified recombinant ATR kinase, substrate (e.g., a peptide containing the phosphorylation motif), ATP, and the test inhibitor (**Ceralasertib** or Berzosertib) at various concentrations.
- Reaction Setup: The kinase, substrate, and inhibitor are incubated together in a reaction buffer.
- Initiation: The kinase reaction is initiated by the addition of ATP.
- Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
- Termination: The reaction is stopped, often by the addition of a solution like EDTA.
- Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or fluorescence-based assays (e.g., TR-FRET).
- Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Cellular ATR Inhibition Assay (Phospho-CHK1)

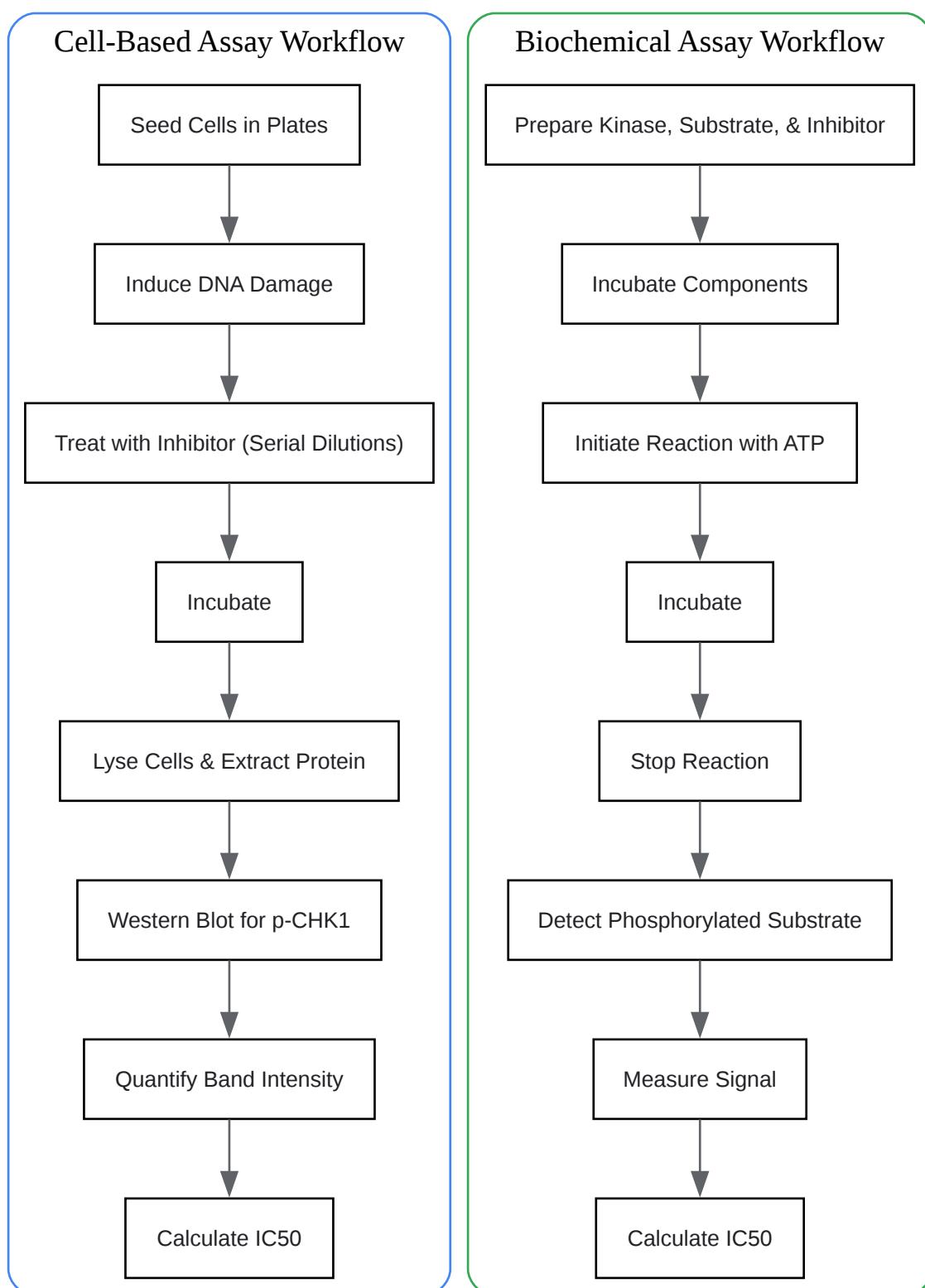
This assay measures the inhibition of ATR activity within a cellular context by quantifying the phosphorylation of its downstream target, CHK1.

Objective: To assess the potency of an inhibitor in a cellular environment by measuring the inhibition of a specific signaling pathway.


General Procedure:

- Cell Culture: A suitable cancer cell line (e.g., HT29) is cultured to an appropriate density.[\[15\]](#)

- DNA Damage Induction: Cells are treated with a DNA damaging agent (e.g., hydroxyurea or UV radiation) to induce replication stress and activate the ATR pathway.
- Inhibitor Treatment: Cells are incubated with varying concentrations of the ATR inhibitor (**Ceralasertib** or Berzosertib) for a specified duration.
- Cell Lysis: The cells are lysed to extract cellular proteins.
- Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.
- Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated CHK1 (pCHK1) and total CHK1 (as a loading control).
- Detection: The protein bands are visualized using a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate.
- Data Analysis: The intensity of the pCHK1 band is normalized to the total CHK1 band for each inhibitor concentration. The IC₅₀ value is calculated by plotting the normalized pCHK1 levels against the inhibitor concentration and fitting the data to a dose-response curve.


Visualizing the ATR Signaling Pathway and Experimental Workflow

To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: ATR Signaling Pathway and Point of Inhibition by **Ceralasertib**.

[Click to download full resolution via product page](#)

Caption: General Experimental Workflow for IC₅₀ Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ceralasertib - NCI [dctd.cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Ceralasertib used for? [synapse.patsnap.com]
- 7. Ceralasertib: A Promising ATM/ATR Inhibitor in Cancer Treatment – Ceralasertib ATM/ATR inhibitor [oregontechsupport.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of ATR kinase inhibitor berzosertib (VX-970, M6620): Clinical candidate for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abmole.com [abmole.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Ceralasertib | AZD6738 | ATR kinase inhibitor | antitumor | TargetMol [targetmol.com]
- 14. benchchem.com [benchchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. axonmedchem.com [axonmedchem.com]
- To cite this document: BenchChem. [Benchmarking Ceralasertib's potency against a known ATR inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b560106#benchmarking-ceralasertib-s-potency-against-a-known-atr-inhibitor\]](https://www.benchchem.com/product/b560106#benchmarking-ceralasertib-s-potency-against-a-known-atr-inhibitor)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com